molecular formula C17H19N3O2 B1240039 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide

Cat. No. B1240039
M. Wt: 297.35 g/mol
InChI Key: BLNHXABCCLZUFM-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(dimethylamino)phenyl]methylideneamino]-2-phenoxyacetamide is an aromatic ether.

Scientific Research Applications

1. Corrosion Inhibition

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide derivatives have been explored as corrosion inhibitors. In a study, these derivatives demonstrated effectiveness in inhibiting corrosion of XC38 carbon steel in acidic media. Their efficiency increases with concentration and shows mixed-type inhibition, primarily through physisorption and adhering to the Langmuir adsorption isotherm (Ichchou et al., 2019).

2. Nonlinear Optical Properties

Research into the nonlinear optical properties of hydrazones, including a derivative of this compound, revealed potential applications in optical devices. These compounds exhibited two-photon absorption and promising optical power limiting behavior, making them candidates for use in optical limiters and switches (Naseema et al., 2010).

3. Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial properties. A study focused on microwave-assisted synthesis of pyrazole derivatives containing N, N-dimethylaniline, which were then tested for antibacterial and antifungal activities (Swarnkar et al., 2014).

4. Molecular Docking and Bioassay Studies

Further research into this compound derivatives includes molecular docking and bioassay studies, particularly focusing on their potential as cyclooxygenase-2 inhibitors. However, one study found no significant inhibition potency for these enzymes (Al-Hourani et al., 2016).

5. Metal Ion Detection

Certain derivatives have been developed as fluoroionophores, indicating their potential in metal ion detection. These compounds have shown specificity in chelating metal ions like Zn+2 in different solutions, highlighting their application in metal staining for cellular studies (Hong et al., 2012).

properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C17H19N3O2/c1-20(2)15-10-8-14(9-11-15)12-18-19-17(21)13-22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,19,21)/b18-12+

InChI Key

BLNHXABCCLZUFM-LDADJPATSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2

SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2

solubility

6.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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